Dipiperidinyldicyclohexylsulfide
Overview
Description
Dipiperidinyldicyclohexylsulfide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two piperidine rings and two cyclohexyl groups connected by a sulfur atom. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipiperidinyldicyclohexylsulfide typically involves the reaction of cyclohexene with sulfur dichloride to form dichlorodicyclohexylsulfide. This intermediate is then reacted with piperidine under controlled conditions to yield this compound . The reaction is usually carried out at elevated temperatures (150-180°C) to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors to handle the exothermic nature of the reactions and to maintain the required temperatures. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Dipiperidinyldicyclohexylsulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Dipiperidinyldicyclohexylsulfide has found applications in several scientific research areas:
Chemistry:
- Used as an intermediate in the synthesis of other complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential anti-inflammatory properties .
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of dipiperidinyldicyclohexylsulfide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The sulfur atom plays a crucial role in these interactions, often forming reversible bonds with the target molecules. This interaction can lead to changes in the conformation and activity of the target, resulting in the observed biological effects.
Comparison with Similar Compounds
Dipiperidinyldicyclohexylsulfoxide: An oxidized form of dipiperidinyldicyclohexylsulfide with similar structural features but different reactivity.
Dicyclohexylsulfide: Lacks the piperidine rings, making it less complex and with different chemical properties.
Dimorpholinyldicyclohexylsulfide: Contains morpholine rings instead of piperidine, leading to variations in its chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of both piperidine and cyclohexyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-piperidin-1-ylcyclohexyl)sulfanylcyclohexyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2S/c1-7-15-23(16-8-1)19-11-3-5-13-21(19)25-22-14-6-4-12-20(22)24-17-9-2-10-18-24/h19-22H,1-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFKHDVCWOQSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2SC3CCCCC3N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938149 | |
Record name | 1,1'-[Sulfanediyldi(cyclohexane-2,1-diyl)]dipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172421-36-2 | |
Record name | Piperidine, 1,1'-(thiodi-2,1-cyclohexanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172421362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[Sulfanediyldi(cyclohexane-2,1-diyl)]dipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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